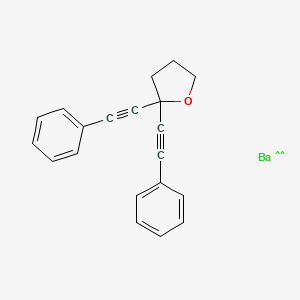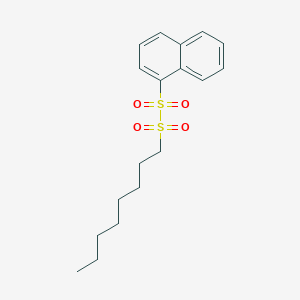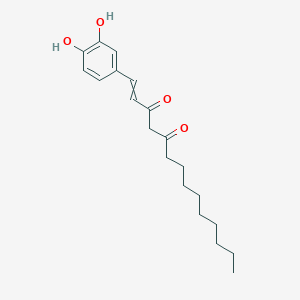
Benzoic acid, 3,4,5-tris(octadecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester (CAS#: 188685-33-8) is a chemical compound with the molecular formula C62H116O5. It is also known by various synonyms, including methyl [3,4,5-tris(n-octadecan-1-yloxy)]benzoate and methyl 3,4,5-tris(octadecyloxy)benzoate . This compound belongs to the class of benzoic acid derivatives.
Métodos De Preparación
The synthetic routes for preparing this compound involve esterification reactions. One common method is the reaction between benzoic acid and octadecanol (n-octadecanol) in the presence of an acid catalyst. The esterification process results in the formation of the desired compound. Industrial production methods may vary, but they typically follow similar principles.
Análisis De Reacciones Químicas
Benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester can undergo various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to yield benzoic acid and octadecanol.
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidation products.
Substitution: Substitution reactions can occur at the aromatic ring, where functional groups are replaced by other substituents.
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include benzoic acid and its derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific fields:
Chemistry: It serves as a model compound for studying esterification reactions and understanding the behavior of long-chain esters.
Biology: Researchers use it to investigate lipid metabolism and cellular processes involving ester derivatives.
Medicine: Its potential therapeutic applications are still under exploration, especially in drug delivery systems.
Industry: The compound’s unique properties may contribute to the development of novel materials or coatings.
Mecanismo De Acción
The exact mechanism by which benzoic acid, 3,4,5-tris(octadecyloxy)-, methyl ester exerts its effects remains an area of ongoing research. It likely interacts with cellular membranes due to its long hydrocarbon chains. Molecular targets and pathways involved need further elucidation.
Comparación Con Compuestos Similares
While this compound is relatively unique due to its specific structure, similar long-chain esters exist. Some related compounds include other benzoic acid derivatives with varying alkyl or alkoxy substituents.
Propiedades
Número CAS |
126229-90-1 |
|---|---|
Fórmula molecular |
C61H114O5 |
Peso molecular |
927.6 g/mol |
Nombre IUPAC |
3,4,5-trioctadecoxybenzoic acid |
InChI |
InChI=1S/C61H114O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-64-58-55-57(61(62)63)56-59(65-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(58)66-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h55-56H,4-54H2,1-3H3,(H,62,63) |
Clave InChI |
YJLXJPHAFLSYKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
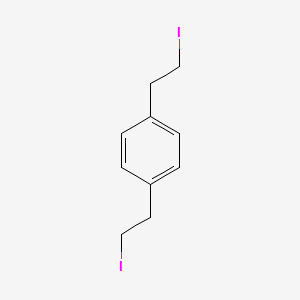
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
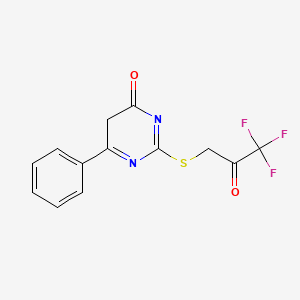

![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
